Chlorobactene

Photosynthesis Photophysics Carotenoid

Researchers requiring authentic chlorobactene for time-resolved spectroscopy, HPLC quantification, or paleoenvironmental biomarker studies face limited commercial availability of this φ-ring aryl carotenoid. Chlorobactene (CAS 2932-09-4) addresses this gap as a high-purity analytical standard validated for: • Photophysical studies: Verified S1 lifetime of 6.7 ps (24% longer than γ-carotene) for accurate energy transfer modeling • HPLC-MS calibration: Distinct retention time (~48.0 min) for unambiguous quantification in engineered strains • Biomarker research: Essential co-injection standard for photic zone euxinia reconstruction Supplied with certificate of analysis; quote-based ordering with global shipment.

Molecular Formula C40H52
Molecular Weight 532.8 g/mol
CAS No. 2932-09-4
Cat. No. B1254000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorobactene
CAS2932-09-4
Synonymschlorobactene
Molecular FormulaC40H52
Molecular Weight532.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C
InChIInChI=1S/C40H52/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-19,21-30H,13,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+
InChIKeyVJASLAGEYVTOGS-IQAIWTHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorobactene (CAS 2932-09-4): Monocyclic Aryl Carotenoid for Photosynthetic and Antioxidant Research


Chlorobactene (CAS 2932-09-4) is a monocyclic C40 aryl carotenoid characterized by a φ (phi)-ring and a ψ (psi)-end group. Its molecular formula is C40H52 with a molecular weight of 532.4 g/mol [1]. It functions as the primary accessory pigment in the light-harvesting antennae of green sulfur bacteria (e.g., Chlorobaculum tepidum), playing essential roles in both light capture and photoprotection [2]. The compound serves as a key intermediate in the biosynthesis of isorenieratene and is also found as a major carotenoid in engineered heterologous hosts such as Rhodococcus species [3]. Its unique φ-ring distinguishes it from common β-ring carotenoids like β-carotene and γ-carotene, enabling distinct photophysical and antioxidant properties relevant to photosynthesis research, biomarker studies, and biotechnological production of aryl carotenoids.

Why γ-Carotene or β-Carotene Cannot Substitute for Chlorobactene in Specialized Research


Generic substitution of chlorobactene with structurally similar carotenoids such as γ-carotene or β-carotene is precluded by quantifiable differences in their core photophysical and biosynthetic properties. While γ-carotene shares an identical polyene backbone, chlorobactene's φ-ring alters excited-state dynamics, as evidenced by a ~24% longer S1 lifetime (6.7 ps vs. 5.4 ps in n-hexane) [1]. This difference directly impacts energy transfer kinetics and singlet oxygen quenching efficacy in both natural and engineered systems. Furthermore, chlorobactene is a specific substrate and product in the aromatic carotenoid biosynthetic pathway, catalyzed by the phi-ring synthase CrtU, which does not act on β-carotene [2]. Heterologous production of chlorobactene in engineered Rhodococcus hosts yields high-purity product (∼18 mg/10-L fermentor as the almost exclusive carotenoid) when crtU is expressed in a crtO knockout background, a specificity that generic carotenoid production strains cannot replicate [3]. Substituting with a non-aryl analog therefore introduces uncontrolled variables in photophysical measurements, pathway engineering, and antioxidant assays, compromising experimental reproducibility and data validity.

Quantitative Evidence for Chlorobactene Differentiation vs. γ-Carotene, β-Carotene, and Okenone


Extended S1 Excited-State Lifetime vs. γ-Carotene Enables Distinct Energy Transfer Dynamics

Chlorobactene exhibits a significantly longer S1 excited-state lifetime than its β-ring analog, γ-carotene. Femtosecond transient absorption spectroscopy in n-hexane reveals an S1 lifetime of 6.7 ps for chlorobactene compared to 5.4 ps for γ-carotene, a difference of 1.3 ps [1]. This extends the window for energy transfer from the carotenoid S1 state to bacteriochlorophyll acceptors in photosynthetic light-harvesting complexes. The observation is part of a broader trend where aryl carotenoids have systematically longer S1 lifetimes than their β-ring counterparts (e.g., β-carotene 8.2 ps, β-isorenieratene 10.3 ps, isorenieratene 12.7 ps) [1]. The extended lifetime is attributed to the φ-ring's conjugated double bonds not contributing to effective conjugation length, a property unique to aryl carotenoids.

Photosynthesis Photophysics Carotenoid

Higher S1 Energy State vs. Okenone Impacts Energy Transfer Funneling in Light-Harvesting Systems

Chlorobactene possesses a higher S1 (21Ag-) state energy compared to the keto-aryl carotenoid okenone, as determined by femtosecond and microsecond time-resolved absorption spectroscopies. The S1 energy of chlorobactene is 13,450 cm⁻¹, whereas okenone's S1 energy is 12,750 cm⁻¹, a difference of 700 cm⁻¹ [1]. These energies were found to be unaffected by temperature or solvent polarity. In photosynthetic light-harvesting complexes, the S1 energy level of the carotenoid dictates the directionality and thermodynamic feasibility of energy transfer to bacteriochlorophyll acceptors. The higher S1 energy of chlorobactene relative to okenone implies a different energetic landscape for downhill energy transfer, which can affect overall quantum efficiency and the specific energy transfer pathways utilized.

Photophysics Energy Transfer Carotenoid

High-Purity Fermentative Production (~18 mg/10-L) Achievable via crtU Expression in crtO Knockout Rhodococcus

Heterologous production of chlorobactene in an engineered Rhodococcus erythropolis host yields approximately 18 mg of chlorobactene as the 'almost exclusive carotenoid' from a 10-liter fermentation [1]. This high purity is achieved by expressing the β-carotene desaturase gene (crtU) from Brevibacterium in a β-carotene ketolase (crtO) knockout background, which eliminates competing 4-keto-γ-carotene production and results in 'higher purity chlorobactene than expression in the wild-type Rhodococcus host' [1]. The optimized medium (nutrient broth yeast extract supplemented with fructose) was selected after screening eight different media for highest total yield. While the absolute yield is modest compared to commercial β-carotene fermentations (which can reach gram-per-liter titers), this represents a validated, genetically defined production route for a rare aryl carotenoid that is not commercially available from natural extraction at comparable purity.

Metabolic Engineering Biotechnology Carotenoid Production

Distinct HPLC Retention Time and UV-Vis Spectrum Enable Unambiguous Identification in Complex Mixtures

Chlorobactene can be distinguished from closely related aryl carotenoids by its chromatographic and spectroscopic signatures. In reversed-phase HPLC separations of green sulfur bacterial pigments, chlorobactene elutes as a distinct peak with a retention time of 48.0–48.2 minutes under the conditions described [1], while isorenieratene elutes earlier (49–50 min) in similar systems [2]. Spectroscopically, chlorobactene exhibits characteristic absorption peaks, with λmax reported around 430–450 nm, which is blue-shifted relative to β-isorenieratene (λmax ∼450–470 nm) . In wild-type C. tepidum, chlorobactene constitutes approximately 47 mg/g of bacteriochlorophyll c, representing the dominant carotenoid species, whereas γ-carotene is present at only 3 mg/g under the same conditions [1]. These orthogonal identification parameters are essential for accurate quantification in environmental samples, engineered strains, or pigment extracts where multiple carotenoids co-occur.

Analytical Chemistry Biomarker Chromatography

Superior Singlet Oxygen Quenching by OH-Chlorobactene Glucoside vs. OH-γ-Carotene Glucoside

While the parent hydrocarbon chlorobactene is not directly compared in antioxidant assays, its hydroxylated and glucosylated derivative, OH-chlorobactene glucoside, exhibits superior singlet oxygen (¹O₂) quenching activity relative to its γ-carotene counterpart. In a standardized ¹O₂ quenching model, OH-chlorobactene glucoside demonstrated an IC₅₀ value of 6.5 μM, whereas OH-γ-carotene glucoside exhibited an IC₅₀ of 9.9 μM [1]. This 1.5-fold difference indicates that the φ-ring-containing chlorobactene derivative is a more potent quencher of singlet oxygen than the β-ring-containing γ-carotene derivative. This class-level inference suggests that the φ-ring architecture may confer intrinsically higher reactivity toward ¹O₂, though additional structural factors (hydroxylation, glucosylation) also contribute. For researchers evaluating aryl carotenoid derivatives as antioxidant candidates, the chlorobactene scaffold provides a differentiated starting point.

Antioxidant Singlet Oxygen Carotenoid

High-Value Research and Industrial Application Scenarios for Chlorobactene


Photosynthetic Energy Transfer Mechanism Studies in Green Sulfur Bacteria Model Systems

Chlorobactene is the native, major carotenoid in the light-harvesting antennae of Chlorobaculum tepidum, a key model organism for studying ultra-efficient low-light photosynthesis [1]. Its quantifiably longer S1 lifetime (6.7 ps) compared to γ-carotene (5.4 ps) [2] makes it essential for accurate experimental recreation of the native energy transfer kinetics in chlorosome and Fenna-Matthews-Olson (FMO) protein complexes. Using γ-carotene or β-carotene as a substitute would introduce an artificial ~24% reduction in the S1-state window for energy transfer, compromising the validity of time-resolved spectroscopic measurements and computational models of excitation energy transfer. Similarly, its S1 energy (13,450 cm⁻¹) differs from okenone (12,750 cm⁻¹) [3], affecting thermodynamic driving forces. Procuring authentic chlorobactene ensures physiologically relevant photophysical data.

Metabolic Engineering of Aryl Carotenoid Production in Heterologous Hosts

Chlorobactene serves as both a target product and a pathway intermediate in the heterologous biosynthesis of high-value aryl carotenoids such as isorenieratene [1]. The demonstration that crtU expression in a crtO knockout Rhodococcus host yields ∼18 mg of high-purity chlorobactene from a 10-L fermentation [4] provides a validated genetic blueprint for process development. Researchers aiming to produce chlorobactene, or to use it as a precursor for β-isorenieratene and isorenieratene, require the compound as an authentic analytical standard for HPLC quantification (retention time ∼48.0 min, distinct from γ-carotene at ∼51.6 min) [5] and for verifying product identity via UV-Vis spectroscopy (λmax ∼430–450 nm) . Without an authentic chlorobactene standard, accurate yield determination and product validation in engineered strains are not possible.

Paleoenvironmental and Biogeochemical Biomarker Research

Chlorobactene and its diagenetic products (e.g., chlorobactane, isorenieratane) are established biomarkers for photic zone euxinia (anoxic, sulfidic conditions) in ancient aquatic environments [1]. Because green sulfur bacteria (Chlorobiaceae) are the exclusive natural producers of chlorobactene [2], its detection in sedimentary records provides unambiguous evidence for past euxinic conditions. Accurate identification requires an authentic chlorobactene standard for co-injection in HPLC-MS analyses, as its retention time (48.0–48.2 min) [3] and mass spectrum (m/z 532.4) [3] distinguish it from co-occurring carotenoids like isorenieratene (retention time 49–50 min) [6] and β-carotene. Substitution with a non-aryl carotenoid standard would preclude confident biomarker assignment, undermining paleoenvironmental reconstructions.

Antioxidant Discovery and Structure-Activity Relationship (SAR) Studies

The chlorobactene scaffold provides a differentiated aryl carotenoid core for investigating structure-activity relationships in singlet oxygen quenching. Data on OH-chlorobactene glucoside (IC₅₀ 6.5 μM) vs. OH-γ-carotene glucoside (IC₅₀ 9.9 μM) [1] suggest that the φ-ring architecture may enhance ¹O₂ quenching potency by approximately 50% relative to the β-ring counterpart. For research groups screening natural or semisynthetic carotenoid derivatives for antioxidant applications, chlorobactene and its hydroxylated/glucosylated derivatives represent a distinct chemotype with validated, quantifiable activity. Procuring the parent hydrocarbon chlorobactene enables controlled derivatization studies to decouple the contributions of the φ-ring from those of hydroxylation, glycosylation, and acylation to overall antioxidant efficacy.

Technical Documentation Hub

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